N-[3-(morpholin-4-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Description
N-[3-(morpholin-4-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that features a morpholine ring, a tetrazole ring, and a benzamide group
Properties
Molecular Formula |
C18H26N6O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C18H26N6O2/c1-14(2)24-21-17(20-22-24)15-4-6-16(7-5-15)18(25)19-8-3-9-23-10-12-26-13-11-23/h4-7,14H,3,8-13H2,1-2H3,(H,19,25) |
InChI Key |
FKBICNHMGLAAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable alkylating agent to form the morpholin-4-ylpropyl derivative.
Tetrazole Ring Formation: The tetrazole ring is synthesized through a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the morpholin-4-ylpropyl derivative with the tetrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of the tetrazole family, including N-[3-(morpholin-4-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, exhibit significant antimicrobial properties. In a study assessing the antibacterial efficacy of various compounds, those containing the tetrazole moiety demonstrated potent activity against gram-positive bacteria, with some exhibiting minimum inhibitory concentrations (MICs) as low as 50 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Other Tetrazole Derivative | 70 | Streptococcus pneumoniae |
Cancer Treatment
The compound has been investigated for its potential role in cancer therapy. Specifically, it modulates protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines .
Study on Antibacterial Properties
In a comparative study published in a peer-reviewed journal, researchers synthesized several tetrazole derivatives, including this compound. The study concluded that this compound exhibited superior antibacterial activity compared to other tested derivatives, making it a candidate for further development as an antimicrobial agent .
Cancer Cell Line Inhibition
A recent investigation into the anticancer properties of similar compounds revealed that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, at concentrations ranging from 10 to 100 µM .
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide
- N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide
Uniqueness
N-[3-(morpholin-4-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of both a tetrazole ring and a morpholine ring in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[3-(morpholin-4-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, also known by its CAS number 1574528-02-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 358.4 g/mol. The structural formula highlights the presence of morpholine and tetrazole moieties, which are often linked to biological activity.
| Property | Value |
|---|---|
| CAS Number | 1574528-02-1 |
| Molecular Formula | C₁₈H₂₆N₆O₂ |
| Molecular Weight | 358.4 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing tetrazole rings possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. It is hypothesized that the tetrazole moiety plays a critical role in binding to active sites of enzymes involved in bacterial metabolism, thereby inhibiting their function .
Case Studies
- In Vitro Studies : A study conducted on a series of morpholine derivatives demonstrated that compounds with similar structures showed promising results against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .
- ADME Profiling : The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been evaluated using computational models. Results indicated favorable drug-likeness characteristics, suggesting potential for therapeutic applications .
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. This includes:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare N-[3-(morpholin-4-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide?
- Methodological Answer : The synthesis typically involves coupling a benzamide core with functionalized morpholine and tetrazole moieties. Key steps include:
- Amide bond formation : React 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid with 3-(morpholin-4-yl)propan-1-amine using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
- Tetrazole ring synthesis : Cyclize nitrile precursors with sodium azide and ammonium chloride under reflux conditions in toluene .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures are standard .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., morpholine δ ~2.4–3.7 ppm; tetrazole δ ~8.5–9.0 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole C=N absorption (~1450 cm⁻¹) .
- HR-MS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; flow rate: 1 mL/min) to achieve >98% purity .
- Melting point analysis : Compare experimental values (e.g., 205–207°C) with literature data to detect impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
- Substituent variation : Replace the isopropyl group on the tetrazole with bulkier alkyl chains (e.g., tert-butyl) to enhance lipophilicity and receptor binding .
- Morpholine modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the morpholine ring to modulate pharmacokinetic properties .
- Bioassays : Test analogs against target receptors (e.g., vasopressin V₁A/V₂) using radioligand binding assays (IC₅₀ determination) .
Q. What computational approaches predict the binding mode of this compound to its target?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., hydrogen bonds with Asp130 in V₁A receptors) .
- MD simulations : Perform 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability and conformational dynamics .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer :
- X-ray diffraction : Collect high-resolution (<1.0 Å) data using SHELXL for refinement. Analyze hydrogen-bonding networks between the benzamide core and receptor residues .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify conformational flexibility in the morpholine-propyl chain, which may explain variability in bioactivity .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
